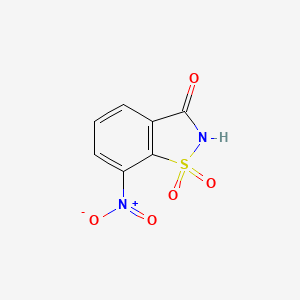
5-(3-Hydroxyphenyl)pyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Hydroxyphenyl)pyridine-2-carbaldehyde is an organic compound that features a pyridine ring substituted with a hydroxyphenyl group and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxyphenyl)pyridine-2-carbaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with pyridine-2-carboxaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide in an ethanol solvent, followed by heating to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
5-(3-Hydroxyphenyl)pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 5-(3-Hydroxyphenyl)pyridine-2-carboxylic acid.
Reduction: 5-(3-Hydroxyphenyl)pyridine-2-methanol.
Substitution: Various ethers or esters depending on the substituent used.
科学的研究の応用
5-(3-Hydroxyphenyl)pyridine-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 5-(3-Hydroxyphenyl)pyridine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which can act as ligands in coordination chemistry. The hydroxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
Pyridine-2-carbaldehyde: Lacks the hydroxyphenyl group, making it less versatile in certain reactions.
3-Hydroxybenzaldehyde: Lacks the pyridine ring, limiting its applications in coordination chemistry.
5-(3-Methoxyphenyl)pyridine-2-carbaldehyde: Similar structure but with a methoxy group instead of a hydroxy group, affecting its reactivity and interactions.
Uniqueness
5-(3-Hydroxyphenyl)pyridine-2-carbaldehyde is unique due to the presence of both a hydroxyphenyl group and a pyridine ring, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial use.
特性
分子式 |
C12H9NO2 |
|---|---|
分子量 |
199.20 g/mol |
IUPAC名 |
5-(3-hydroxyphenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H9NO2/c14-8-11-5-4-10(7-13-11)9-2-1-3-12(15)6-9/h1-8,15H |
InChIキー |
MEBIPCQUDKLAHT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)O)C2=CN=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



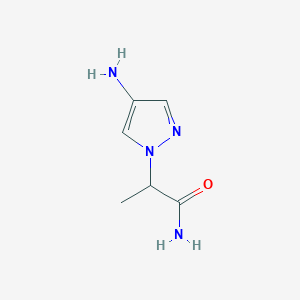
![3-amino-1-[2-(cyclopropyloxy)ethyl]-2(1H)-Pyridinone](/img/structure/B13633759.png)
![(4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane](/img/structure/B13633763.png)
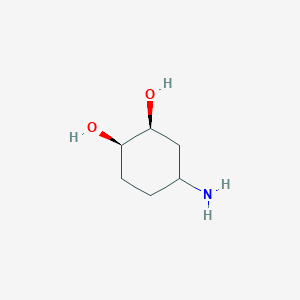
![6-Bromo-2-(1-methylethyl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B13633775.png)
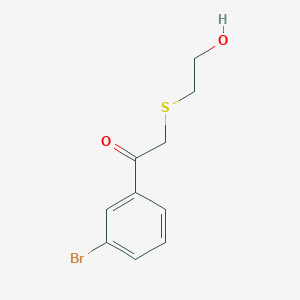
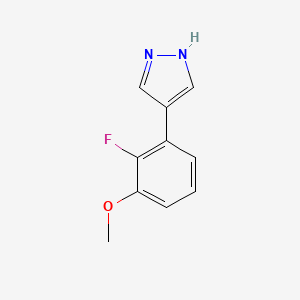
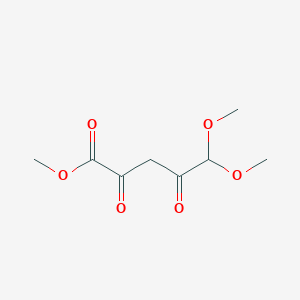
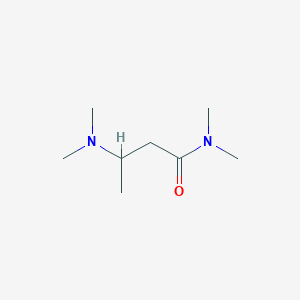
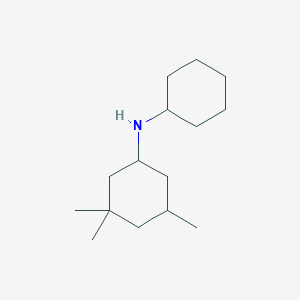
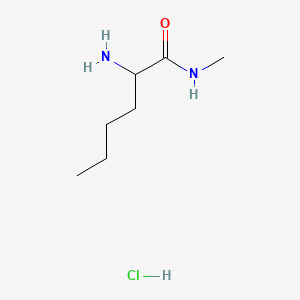
![Tert-butyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrolidine-1-carboxylate](/img/structure/B13633824.png)
